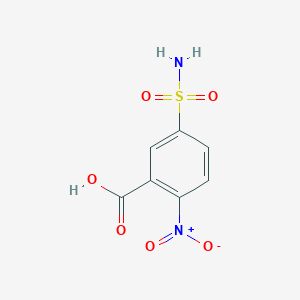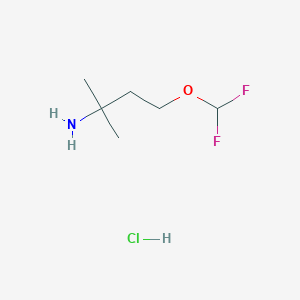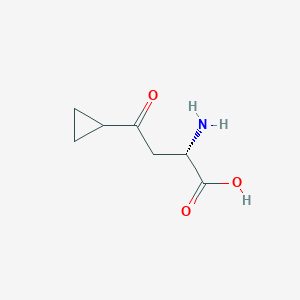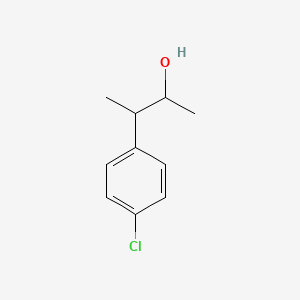
3-(4-Chlorophenyl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)butan-2-ol is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a chlorophenyl group attached to a butanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(4-Chlorophenyl)butan-2-ol involves the reduction of 4-(4-chlorophenyl)butan-2-one. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether, and the temperature is maintained at room temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency in producing large quantities of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chlorophenyl)butan-2-ol undergoes various chemical reactions, including:
Reduction: As mentioned earlier, the reduction of 4-(4-chlorophenyl)butan-2-one yields this compound.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or diethyl ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in an inert solvent like dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: 4-(4-Chlorophenyl)butan-2-one.
Reduction: this compound.
Substitution: Corresponding alkyl halides, such as 3-(4-Chlorophenyl)butyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorophenyl)butan-2-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . Further research is needed to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Chlorophenyl)butan-2-one: A ketone that can be reduced to form 3-(4-Chlorophenyl)butan-2-ol.
4-(4-Chlorophenyl)butan-1-ol: An alcohol with a similar structure but differing in the position of the hydroxyl group.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its secondary alcohol group allows it to undergo specific reactions that are not possible with primary alcohols, making it a valuable compound in synthetic chemistry .
Eigenschaften
Molekularformel |
C10H13ClO |
|---|---|
Molekulargewicht |
184.66 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)butan-2-ol |
InChI |
InChI=1S/C10H13ClO/c1-7(8(2)12)9-3-5-10(11)6-4-9/h3-8,12H,1-2H3 |
InChI-Schlüssel |
PXZYIAFUNQBMML-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)Cl)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(benzylsulfanyl)ethyl]-2-chloroacetamide](/img/structure/B13308092.png)
![3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B13308101.png)

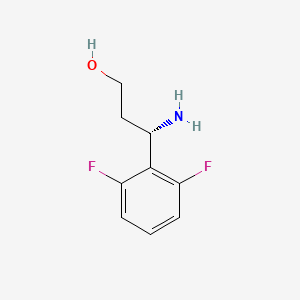
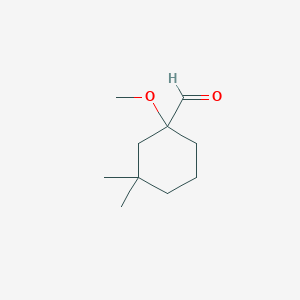
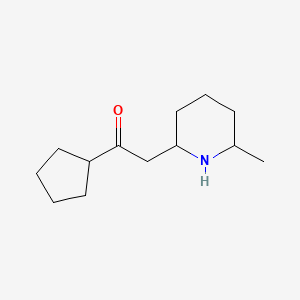
![6-[(But-2-yn-1-yl)amino]-2-methylpyridine-3-carboxylic acid](/img/structure/B13308116.png)
![11-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene](/img/structure/B13308119.png)
![4-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13308125.png)

